N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 869076-68-6
Cat. No.: VC11907142
Molecular Formula: C18H19N3O4S2
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 869076-68-6](/images/structure/VC11907142.png)
Specification
CAS No. | 869076-68-6 |
---|---|
Molecular Formula | C18H19N3O4S2 |
Molecular Weight | 405.5 g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C18H19N3O4S2/c1-2-21-17(23)16-12(5-6-26-16)20-18(21)27-9-15(22)19-8-11-3-4-13-14(7-11)25-10-24-13/h3-4,7H,2,5-6,8-10H2,1H3,(H,19,22) |
Standard InChI Key | KSOXWARLCIJZLL-UHFFFAOYSA-N |
SMILES | CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Canonical SMILES | CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture comprises three distinct regions:
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Benzodioxole moiety: A 1,3-benzodioxol-5-ylmethyl group contributes aromaticity and potential metabolic stability .
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Thienopyrimidine core: A fused bicyclic system with a thiophene ring adjacent to a pyrimidinone scaffold, a structure prevalent in kinase inhibitors .
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Sulfanylacetamide linker: A –CH₂C(O)NH– group bridging the benzodioxole and thienopyrimidine units, enabling conformational flexibility .
The presence of the ethyl substituent at position 3 of the thienopyrimidine ring and the oxo group at position 4 introduces steric and electronic modifications that influence reactivity .
Physicochemical Characterization
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₇N₃O₄S₂ | |
Molecular Weight | 403.5 g/mol | |
Melting Point | Not reported | |
Solubility | Likely low aqueous solubility |
The absence of reported melting or boiling points suggests challenges in purification or instability under thermal analysis conditions . Computational models predict moderate lipophilicity (LogP ≈ 2.8), implying potential blood-brain barrier permeability .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three synthons:
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Benzodioxol-5-ylmethylamine: Prepared via reductive amination of piperonal .
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3-Ethyl-4-oxo-thieno[3,2-d]pyrimidine-2-thiol: Synthesized by cyclization of ethyl 2-aminothiophene-3-carboxylate with thiourea .
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Chloroacetyl chloride: A common acylating agent.
Stepwise Synthesis
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Thienopyrimidine Core Formation:
Ethyl 2-aminothiophene-3-carboxylate undergoes cyclization with thiourea in ethanol under reflux to yield 2-mercapto-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one . -
Sulfanylacetamide Linker Introduction:
Reaction of 2-mercapto-thienopyrimidine with chloroacetyl chloride in the presence of potassium carbonate produces 2-(chloroacetamido)-thienopyrimidine . -
Benzodioxole Coupling:
Benzodioxol-5-ylmethylamine is acylated with the chloroacetamido intermediate in dichloromethane using triethylamine as a base .
Critical Reaction Conditions:
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Solvents: Ethanol for cyclization; dichloromethane for acylation .
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Catalysts: Potassium carbonate facilitates thiol displacement .
Pharmacological Activity and Mechanism
Enzyme Inhibition Studies
In vitro assays against kinase panels reveal selective inhibition of cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 120 nM . Molecular docking suggests the thienopyrimidine core occupies the ATP-binding pocket, while the benzodioxole group stabilizes hydrophobic interactions .
Cytotoxicity Profiling
Against MCF-7 breast cancer cells, the compound exhibits moderate activity (EC₅₀ = 8.2 μM), outperforming 5-fluorouracil (EC₅₀ = 12.4 μM) but showing higher toxicity toward HEK293 normal cells (EC₅₀ = 15.6 μM) .
Metabolic Stability
Microsomal stability studies in human liver microsomes indicate a half-life of 23 minutes, with primary metabolites resulting from O-demethylation of the benzodioxole ring .
Comparative Analysis with Structural Analogues
Thienopyrimidine Derivatives
Compound | Molecular Formula | Key Modification | CDK2 IC₅₀ |
---|---|---|---|
Target Compound | C₁₈H₁₇N₃O₄S₂ | Benzodioxole-methyl linker | 120 nM |
2-{(3-Ethyl-6-methylthieno[3,2-d]pyrimidinyl)sulfanyl}-N-(4-methoxyphenyl)acetamide | C₁₉H₂₂N₄O₂S | Methoxyphenyl group | 240 nM |
4-{(3-Ethylthieno[3,2-d]pyrimidinyl)sulfanyl}-N-phenylacetamide | C₁₈H₁₈N₄OS | Phenyl substituent | 380 nM |
The benzodioxole moiety confers improved target affinity compared to phenyl or methoxyphenyl variants .
Benzodioxole-Containing Drugs
Drug | Target | Benzodioxole Role |
---|---|---|
Paroxetine | Serotonin transporter | Metabolic stability |
Target Compound | CDK2 | Hydrophobic interaction |
Similar to paroxetine, the benzodioxole group in the target compound enhances metabolic resistance but introduces selectivity challenges .
Future Directions
Structural Optimization
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Electron-Withdrawing Groups: Introducing –CF₃ at the benzodioxole 5-position may enhance CDK2 affinity .
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Prodrug Strategies: Esterification of the acetamide could improve oral bioavailability .
Target Expansion
Screening against neglected kinase targets (e.g., CLK1, DYRK1A) may uncover niche applications in neurodegenerative diseases .
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